molecular formula C15H12FNS B2502482 3-((3-fluorobenzyl)thio)-1H-indole CAS No. 450351-48-1

3-((3-fluorobenzyl)thio)-1H-indole

Cat. No. B2502482
CAS RN: 450351-48-1
M. Wt: 257.33
InChI Key: PXJFZHCHUFCQOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-substituted indoles, such as 3-((trifluoromethyl)thio)indoles, has been achieved through various methods. One approach involves a palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide, with bismuth(III) chloride playing a crucial role in activating the trifluoromethanesulfanylamide during the reaction . Another method for synthesizing indole derivatives includes the use of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one for the gold-catalyzed direct alkynylation of indoles . Additionally, the synthesis of 3-(trifluoromethyl)indoles can be performed using a domino cyclization/trifluoromethylation strategy with 2-alkynylanilines and fluoroform-derived CuCF3 reagent, which provides a cost-effective source of the CF3 group .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have been determined, revealing a one-dimensional linear polymer structure with five-coordinate tin atoms in a trigonal bipyramidal structure . Similarly, the structure of a novel hepatitis B inhibitor with an indole core was elucidated using single-crystal X-ray analysis, showing that it exists in a monoclinic P21/n space group .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to form complex heterocycles. For example, indole-2(3H)thiones can be cyclized with 2-fluorobenzoyl chlorides to yield thiochromeno[2,3-b]indol-11(6H)-ones, a reaction that proceeds regioselectively in DMF without the need for transition metals . This demonstrates the versatility of indole compounds in chemical synthesis and their potential to form isosteric analogues of tetracyclic indole-derived alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are characterized using various analytical techniques. The structural and conformational properties of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods, revealing the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.

Scientific Research Applications

Synthesis and Functionalization

Palladium-Catalyzed Reactions

Indoles, including those structurally related to 3-((3-fluorobenzyl)thio)-1H-indole, have been synthesized and functionalized through palladium-catalyzed reactions. These methods are noted for their versatility and ability to introduce a wide range of functional groups, making them valuable in the synthesis of pharmaceutical intermediates and active ingredients with minimal waste (Cacchi & Fabrizi, 2005).

Biological Evaluation and Antioxidant Activity

Antioxidant Activity

A study explored the synthesis and antioxidant activity of 3-selanyl-1H-indole derivatives, demonstrating their potential in reducing oxidative stress. This activity suggests that compounds structurally related to 3-((3-fluorobenzyl)thio)-1H-indole could have applications in preventing or treating diseases associated with oxidative damage (Vieira et al., 2017).

Heterocyclic Compound Synthesis

Synthesis of Heterocyclic Compounds

Research has developed methods for synthesizing indole-annulated sulfur heterocycles, demonstrating the chemical versatility of indole derivatives. These compounds have significance in drug discovery due to their heterocyclic structure, which is a common motif in many pharmaceuticals (Shelke, Jha, & Kumar, 2016).

Inhibitory Activities

Acetylcholinesterase Inhibitors

New indole derivatives structurally related to donepezil, a known acetylcholinesterase inhibitor, have been synthesized and shown potent activity. This research indicates the potential of 3-((3-fluorobenzyl)thio)-1H-indole analogs in Alzheimer's disease treatment (Ismail et al., 2012).

Antiviral Research

Hepatitis B Virus Inhibitors

The synthesis of novel compounds, including those related to 3-((3-fluorobenzyl)thio)-1H-indole, has led to the discovery of potent inhibitors against the Hepatitis B virus. This demonstrates the potential of such compounds in antiviral therapies (Ivashchenko et al., 2019).

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNS/c16-12-5-3-4-11(8-12)10-18-15-9-17-14-7-2-1-6-13(14)15/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFZHCHUFCQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-fluorobenzyl)thio)-1H-indole

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